1S/C11H11NO4/c13-10-7-16-9-4-2-1-3-8(9)12(10)6-5-11(14)15/h1-4H,5-7H2,(H,14,15)
. The Canonical SMILES string is C1C(=O)N(C2=CC=CC=C2O1)CC(=O)O
. BHULHAHXIGPYKV-UHFFFAOYSA-N
.
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid is an organic compound with the molecular formula CHNO and a molecular weight of 235.24 g/mol. It is classified as a benzoxazinone derivative, a group of compounds known for their diverse biological activities and chemical reactivity. This compound is often utilized in scientific research, particularly in studies related to enzyme inhibition and organic synthesis .
The synthesis of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid typically involves the reaction of anthranilic acid derivatives with specific reagents under controlled conditions. Common methods include:
The molecular structure of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid features a benzoxazinone core with a butanoic acid side chain. The structural details include:
The compound's unique structure contributes to its chemical reactivity and potential biological activity .
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid undergoes various chemical reactions:
These reactions are significant for its applications in organic synthesis and medicinal chemistry.
The mechanism of action of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid primarily involves its interaction with specific enzymes and receptors. As a potential cyclooxygenase inhibitor, it may inhibit the activity of this enzyme, leading to decreased production of pro-inflammatory mediators. This interaction could provide insights into its anti-inflammatory properties and therapeutic applications .
The physical and chemical properties of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid are essential for understanding its behavior in various environments:
These properties are crucial for its safe use in laboratory settings and industrial applications.
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid has several scientific applications:
This compound's versatility makes it a valuable asset in both academic research and industrial applications.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5